PFM39

Beschreibung

Eigenschaften

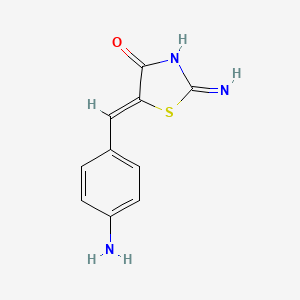

Molekularformel |

C10H9N3OS |

|---|---|

Molekulargewicht |

219.27 g/mol |

IUPAC-Name |

(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H9N3OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,11H2,(H2,12,13,14)/b8-5- |

InChI-Schlüssel |

QXOIZYPBCJHYLN-YVMONPNESA-N |

SMILES |

O=C1N=C(N)S/C1=C\C2=CC=C(N)C=C2 |

Isomerische SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=N)S2)N |

Kanonische SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PFM39 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

PFM39: A Technical Guide to its Mechanism of Action as a Selective MRE11 Exonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFM39 is a potent and selective small molecule inhibitor of the MRE11 meiotic recombination 11 homolog (MRE11) exonuclease. As a mirin analog, this compound has emerged as a critical tool for dissecting the intricate pathways of DNA double-strand break (DSB) repair. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. By specifically targeting the exonuclease activity of the MRE11-RAD50-NBS1 (MRN) complex, this compound plays a crucial role in modulating the choice between homologous recombination (HR) and non-homologous end joining (NHEJ) repair pathways. This document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams to facilitate a comprehensive understanding of this compound's role in DNA damage response.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their accurate repair is essential for cell survival and the prevention of genomic instability, a hallmark of cancer. The MRE11-RAD50-NBS1 (MRN) complex is a primary sensor of DSBs and plays a pivotal role in initiating their repair. MRE11 possesses both endonuclease and exonuclease activities, which are critical for the initial processing of DNA ends, a crucial step that dictates the choice between the two major DSB repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). This compound is a selective inhibitor of the MRE11 exonuclease activity, offering a refined tool to study the specific contributions of this enzymatic function in DNA repair.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of the MRE11 exonuclease by binding to a specific pocket within the MRE11 protein.[1] This binding event restricts the necessary conformational changes in the DNA substrate, specifically inhibiting the phosphate rotation required for dsDNA exonuclease activity.[1][2] Importantly, this compound does not affect the endonuclease activity of MRE11.[1][2]

Crystal structures have revealed that this compound, similar to its analog mirin, binds in a pocket located between the His61 loop and the adjacent Asn93-Lys97 loop of MRE11.[1] This binding site is distinct from the active site responsible for endonuclease activity, explaining the compound's specificity. By inhibiting the 3' to 5' exonuclease activity of MRE11, this compound prevents the resection of DNA ends, a critical step for the initiation of HR.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound from various biochemical and cellular assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (dsDNA end resection) | 50-75 µM | A549 cells | [3] |

| Inhibition of MRN exonuclease activity | Potent inhibition | In vitro nuclease assay with 5 nM MRN and 100 nM labeled DNA | [1] |

| Effect on MRE11 endonuclease activity | No inhibition | In vitro nuclease assay with purified human MRE11 and φX174 circular ssDNA | [1] |

Impact on DNA Repair Pathways

This compound's selective inhibition of MRE11 exonuclease has a profound impact on the choice and execution of DNA repair pathways.

Inhibition of Homologous Recombination

Homologous recombination is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair DSBs. A key initiating step in HR is the 5' to 3' resection of the DNA ends to generate 3' single-stranded DNA (ssDNA) overhangs. The MRE11 exonuclease activity contributes to this resection process. By inhibiting this activity, this compound effectively blocks HR.[1] Cellular studies have demonstrated that treatment with this compound impairs the repair of DSBs in the G2 phase of the cell cycle, a phase where HR is the predominant repair pathway.[2]

Effect on Non-Homologous End Joining

Non-homologous end joining is a more error-prone repair mechanism that directly ligates the broken DNA ends. Unlike inhibitors that block the entire MRN complex, this compound's specific inhibition of the exonuclease activity does not lead to a significant increase in NHEJ.[2][3] This suggests that while the exonuclease function of MRE11 is critical for committing to HR, its inhibition does not automatically channel the repair process towards NHEJ.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro MRE11 Exonuclease Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on the exonuclease activity of the MRN complex.

-

Materials: Purified human MRN complex, 5'-radiolabeled double-stranded DNA (dsDNA) substrate, this compound, reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MnCl2, 1 mM DTT), stop solution (e.g., formamide with loading dye).

-

Procedure:

-

The MRN complex (e.g., 5 nM) is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in the reaction buffer for 15 minutes at 37°C.[1]

-

The exonuclease reaction is initiated by the addition of the radiolabeled dsDNA substrate (e.g., 100 nM).[1]

-

The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[1]

-

The reaction is terminated by the addition of the stop solution.

-

The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is dried and exposed to a phosphor screen, and the products are quantified using a phosphorimager. The amount of degraded substrate is calculated to determine the percentage of inhibition.

-

In Vitro MRE11 Endonuclease Inhibition Assay

-

Objective: To assess the specificity of this compound by determining its effect on the endonuclease activity of MRE11.

-

Materials: Purified human MRE11, single-stranded circular DNA (e.g., φX174), this compound, reaction buffer (as above).

-

Procedure:

-

Purified MRE11 is pre-incubated with varying concentrations of this compound or DMSO in the reaction buffer.[1]

-

The endonuclease reaction is initiated by the addition of the circular ssDNA substrate.[1]

-

The reaction is incubated at 37°C.[1]

-

The reaction products (linearized ssDNA) are separated from the circular substrate by agarose gel electrophoresis.

-

The gel is stained with a fluorescent dye (e.g., SYBR Gold), and the bands are visualized and quantified. The percentage of circular ssDNA remaining is calculated to determine the level of inhibition.[1]

-

Cellular Assay for DNA Double-Strand Break Repair

-

Objective: To evaluate the effect of this compound on the repair of DSBs in a cellular context.

-

Materials: Human cell line (e.g., 1BR3-hTERT fibroblasts), this compound, ionizing radiation (IR) source, antibodies against γH2AX (a marker for DSBs), microscopy equipment.

-

Procedure:

-

Cells are seeded on coverslips and treated with this compound (e.g., 100 µM) or DMSO for a specified time.[2]

-

Cells are exposed to a defined dose of ionizing radiation to induce DSBs.

-

At various time points post-irradiation (e.g., 2, 8, 24 hours), the cells are fixed and permeabilized.

-

Immunofluorescence staining is performed using an anti-γH2AX antibody.

-

The number of γH2AX foci per cell is quantified using fluorescence microscopy. A delay in the disappearance of foci in this compound-treated cells compared to control cells indicates impaired DSB repair.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

References

PFM39: A Selective Inhibitor of MRE11 Exonuclease Activity - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PFM39, a potent and selective small molecule inhibitor of the MRE11 exonuclease activity. This compound, an analog of mirin, has emerged as a critical tool for dissecting the distinct roles of the MRE11 nuclease activities in DNA double-strand break (DSB) repair pathway choice. This document details the mechanism of action of this compound, provides comprehensive quantitative data on its activity, outlines detailed experimental protocols for its use in biochemical and cellular assays, and presents visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of DNA repair, cancer biology, and drug discovery.

Introduction: The MRE11-RAD50-NBS1 (MRN) Complex and its Nuclease Activities

The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] The complex plays a pivotal role in initiating the DNA damage response (DDR), including the activation of the ATM kinase, and is directly involved in multiple DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ).[1][2][3] The MRE11 subunit possesses both 3' to 5' double-strand DNA (dsDNA) exonuclease and single-strand DNA (ssDNA) endonuclease activities.[4][5] These distinct nuclease functions are critical for the processing of DNA ends, a key step that influences the choice between different DSB repair pathways.[2][4]

This compound: A Selective MRE11 Exonuclease Inhibitor

This compound is a synthetic small molecule and an analog of mirin, developed through structure-based design to selectively inhibit the exonuclease activity of MRE11.[4][5] It functions by binding to a site near the MRE11 active site, which restricts the phosphate rotation of the dsDNA backbone, a necessary conformational change for exonucleolytic cleavage.[4][5] Crucially, this compound does not inhibit the endonuclease activity of MRE11, making it a specific tool to investigate the distinct roles of MRE11's two nuclease functions.[4][6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various studies.

Table 1: In Vitro Inhibition of MRE11 Nuclease Activity

| Assay Type | Enzyme Complex | Substrate | This compound Concentration | % Inhibition/Effect | Reference |

| Exonuclease Assay | Human MRN (5 nM) | Labeled dsDNA (100 nM) | 0.5 mM | Significant inhibition of exonuclease activity | [7] |

| Endonuclease Assay | Human MRE11 | φX174 circular ssDNA | Not specified | No inhibition of endonuclease activity | [4] |

| Exonuclease Assay | TmMre11 | dsDNA | Not specified | Inhibition of exonuclease activity | [4] |

| Endonuclease Assay | TmMre11 | ssDNA circles | Not specified | No inhibition of endonuclease activity | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |

| A549 | dsDNA end resection (chromatin-bound RPA) | 100 µM | Reduction in IR-induced chromatin-bound RPA | [4] |

| 1BR3-hTERT | G2-phase DSB repair | 100 µM | Impairment of DSB repair following ionizing radiation | [6] |

| U2OS (DR-GFP assay) | Homologous Recombination (HR) | 50 µM | Inhibition of HR | [6] |

| H1299 (dA3 assay) | Non-Homologous End Joining (NHEJ) | 50 µM | No significant increase in NHEJ | [6] |

| RH30 | Etoposide-induced TOP2/DNA complexes | 25 µM | No significant increase in TOP2ccs compared to etoposide alone | [8] |

Experimental Protocols

In Vitro MRE11 Exonuclease Inhibition Assay

This protocol is adapted from Shibata et al., 2014 and Moiani et al., 2018.[4][7]

Reagents:

-

Human MRN complex (5 nM)

-

5'-radiolabeled dsDNA substrate (100 nM)

-

Exo buffer (25 mM MOPS pH 7.0, 60 mM KCl, 0.2% Tween-20, 2 mM DTT, 2 mM ATP, 5 mM MnCl₂)

-

This compound (dissolved in DMSO)

-

Stop buffer (20 mM Tris-HCl pH 7.5, 2 mg/mL proteinase K)

Procedure:

-

Prepare the reaction mixture in exo buffer containing 5 nM human MRN complex and 100 nM labeled dsDNA.

-

Add this compound to the desired final concentration (e.g., 0.5 mM). Include a DMSO-only control.

-

Incubate the reaction at 37°C for 30-60 minutes.[7]

-

Stop the reaction by adding one-fifth volume of stop buffer and incubate at 37°C for 15 minutes for deproteinization.[7]

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography.

Cellular Assay for DNA End Resection (Chromatin-Bound RPA)

This protocol is based on the methodology described in Shibata et al., 2014.[4]

Reagents:

-

A549 cells

-

This compound (100 µM)

-

Source of ionizing radiation (IR)

-

Primary antibody against RPA

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Flow cytometer

Procedure:

-

Seed A549 cells and allow them to adhere.

-

Pre-treat cells with 100 µM this compound for 30 minutes before irradiation.

-

Expose cells to ionizing radiation (e.g., 10 Gy).

-

At the desired time point post-IR (e.g., 2 hours), harvest the cells.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against RPA, followed by a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Analyze the chromatin-bound RPA levels in G2-phase cells by flow cytometry.

Visualizations: Signaling Pathways and Experimental Workflows

MRE11's Role in DNA Double-Strand Break Repair Pathway Choice

Caption: MRE11 in DSB Repair Pathway Choice.

Experimental Workflow for Assessing this compound's Effect on DNA End Resection

Caption: Workflow for RPA foci analysis.

Conclusion

This compound is a highly selective and valuable chemical probe for studying the intricate mechanisms of DNA double-strand break repair. Its ability to specifically inhibit the exonuclease activity of MRE11, without affecting its endonuclease function, allows for the precise dissection of the roles these activities play in determining the fate of a DSB. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into genome integrity and the development of novel anti-cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA double-strand break repair pathway choice is directed by distinct MRE11 nuclease activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Requirements for MRN endonuclease processing of topoisomerase II-mediated DNA damage in mammalian cells [frontiersin.org]

The role of PFM39 in DNA double-strand break repair

An In-depth Technical Guide on the Role of PFM39 in DNA Double-Strand Break Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their accurate repair is critical for maintaining genomic integrity. The MRE11-RAD50-NBS1 (MRN) complex is a primary sensor of DSBs and plays a pivotal role in initiating their repair. MRE11, the nuclease subunit of this complex, possesses both endonuclease and 3'-5' exonuclease activities, which are critical for the choice between the two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). This compound is a small molecule inhibitor that selectively targets the exonuclease activity of MRE11. This technical guide provides a comprehensive overview of the role of this compound in DSB repair, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated molecular pathways.

Introduction to this compound and MRE11 in DSB Repair

This compound is a synthetic, cell-permeable small molecule derived from Mirin, designed to specifically inhibit the 3'-5' exonuclease activity of the MRE11 nuclease.[1] The MRE11 nuclease is a central component of the MRN complex, which acts as a sensor for DNA double-strand breaks and initiates the DNA damage response. MRE11 possesses two distinct nuclease activities: an endonuclease activity that nicks DNA and a 3'-5' exonuclease activity that digests DNA from a free 3' end.

The choice between the two major DSB repair pathways, non-homologous end joining (NHEJ) and homologous recombination (HR), is intricately regulated. HR is a high-fidelity pathway that uses a homologous template for repair and is predominantly active in the S and G2 phases of the cell cycle. NHEJ is a more error-prone pathway that directly ligates the broken DNA ends and is active throughout the cell cycle. The initiation of HR requires the resection of the 5' DNA strand at the break site to generate a 3' single-stranded DNA (ssDNA) overhang. This process is initiated by the endonuclease activity of MRE11, followed by the processive 3'-5' exonuclease activity of MRE11 and the 5'-3' exonuclease activity of EXO1/BLM.

This compound's selective inhibition of the MRE11 exonuclease activity provides a powerful tool to dissect the specific roles of this activity in DSB repair. Studies have shown that inhibition of MRE11 exonuclease activity by this compound impairs HR without significantly increasing NHEJ, leading to a DSB repair defect, particularly in the G2 phase of the cell cycle.[1] This highlights the critical role of MRE11's exonuclease function in the successful completion of HR-mediated repair.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on MRE11 and its effects on DSB repair pathways.

Table 1: In Vitro and In Vivo Inhibitory Concentrations (IC50) of this compound and Comparators

| Inhibitor | Target Nuclease Activity | Assay Type | IC50 | Reference |

| This compound | MRE11 Exonuclease | In vitro (human MRN) | < 100 µM | [2] |

| This compound | MRE11 Exonuclease | In vivo (pRPA formation) | 50-75 µM | [2] |

| Mirin | MRE11 Exonuclease | In vitro (human MRN) | ~200 µM | [2] |

| Mirin | MRE11 Exonuclease | In vivo (pRPA formation) | 200-300 µM | [2] |

| PFM03 | MRE11 Endonuclease | In vitro (human MRE11) | ~100 µM | [2] |

| PFM03 | MRE11 Endonuclease | In vivo (pRPA formation) | 50-75 µM | [2] |

Table 2: Effect of this compound on DSB Repair Pathways

| Cell Line | Treatment (Concentration) | Assay | Effect on HR | Effect on NHEJ | Reference |

| 1BR3-hTERT fibroblasts | This compound (100 µM) | γH2AX foci in G2 | Impaired repair | No significant effect | [1] |

| A549 cells | This compound (50-75 µM) | dsDNA end resection | Inhibition | No significant increase | |

| U2OS DR-GFP | This compound (50 µM) | HR reporter assay | Inhibition | Not assessed | [1] |

| H1299 dA3-1 | This compound (50 µM) | NHEJ reporter assay | Not assessed | No significant increase | [1] |

Signaling Pathways and Logical Relationships

The decision between NHEJ and HR at a DSB is a critical cellular choice. The nuclease activities of MRE11 are central to this decision. The following diagram illustrates the role of MRE11 and the impact of this compound on this pathway.

References

The Role of PFM39 in Homologous Recombination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of PFM39, a selective inhibitor of the MRE11 exonuclease, and its critical function in the intricate process of homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. Understanding the nuanced role of this compound offers valuable insights into the fundamental mechanisms of genome maintenance and presents opportunities for therapeutic intervention in diseases such as cancer.

Core Function of this compound: Selective Inhibition of MRE11 Exonuclease Activity

This compound is a potent and selective small molecule inhibitor of the MRE11 3'-5' exonuclease activity, which is a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] The MRN complex is a primary sensor of DNA double-strand breaks and plays a pivotal role in initiating the DNA damage response (DDR).[3][4] this compound, an analog of Mirin, exerts its inhibitory effect by targeting the exonuclease function of MRE11 without significantly affecting its endonuclease activity.[1][2] This specificity allows for the precise dissection of the distinct roles of MRE11's nuclease activities in the choice between the two major DSB repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ).[2][5]

The inhibition of MRE11 exonuclease activity by this compound has been shown to impair DSB repair in the G2 phase of the cell cycle and specifically inhibits HR.[1][2] Crucially, treatment with this compound does not lead to a significant increase in NHEJ, highlighting its specific impact on the HR pathway.[1][2] This is in contrast to inhibitors of MRE11's endonuclease activity, such as PFM01 and PFM03, which reduce HR but enhance NHEJ.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound as cited in the literature.

| Inhibitor | Target | IC50 (in vitro) | Effective Concentration (in cellulo) | Reference |

| This compound | MRE11 Exonuclease | <100 µM | 50-100 µM | [6][7] |

| Mirin | MRE11 Exonuclease | ~200 µM | 200-500 µM | [6][7] |

| PFM03 | MRE11 Endonuclease | ~100 µM | 50-100 µM | [6][7] |

| Experimental Condition | Treatment | Effect on Homologous Recombination (HR) | Effect on Non-Homologous End Joining (NHEJ) | Reference |

| U2OS DR-GFP assay | 50 µM this compound | Inhibition | No significant increase | [1][2] |

| 1BR3-hTERT fibroblasts (post-IR) | 100 µM this compound | Impaired G2-phase DSB repair | Not specified | [1] |

| I-SceI inducible DSBs | This compound | Inhibition | No significant increase | [2] |

| I-SceI inducible DSBs | PFM01/PFM03 | Reduction | Enhancement | [2] |

Signaling Pathway and Repair Pathway Choice

The selection between HR and NHEJ for DSB repair is a critical cellular decision. The distinct nuclease activities of MRE11 are central to this choice. The endonuclease activity of MRE11 is responsible for initiating DNA end resection, which is a prerequisite for HR.[2][5] Following this initial nick, the 3'-5' exonuclease activity of MRE11, along with other nucleases like EXO1/BLM, proceeds with further resection to generate the 3' single-stranded DNA (ssDNA) overhangs necessary for RAD51 loading and subsequent steps in HR.[2]

This compound, by inhibiting the exonuclease activity, allows the initial endonuclease-mediated nicking but prevents the extensive resection required for HR commitment. This leads to a stalled repair process and an overall defect in HR-mediated repair.

Caption: Role of MRE11 nucleases and this compound in DSB repair pathway choice.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the function of this compound.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays

These assays utilize cell lines with integrated reporter constructs to quantify the efficiency of HR and NHEJ.

a) U2OS DR-GFP (HR) Assay:

-

Cell Line: U2OS cells stably integrated with the DR-GFP reporter construct.

-

Procedure:

-

Plate 1 x 10^5 DR-GFP U2OS cells in 6-well plates 24 hours prior to transfection.

-

Transfect cells with 1.0 µg of the I-SceI expression vector (pSceI) using a suitable transfection reagent (e.g., GeneJuice or NanoJuice™).

-

After 8 hours, replace the medium with fresh medium containing either DMSO (vehicle control) or this compound at the desired concentration (e.g., 50 µM).

-

Incubate the cells for an additional 40 hours.

-

Trypsinize the cells, resuspend in PBS, and analyze the percentage of GFP-positive cells by flow cytometry. GFP expression indicates a successful HR event.[2]

-

b) H1299 dA3 (NHEJ) Assay:

-

Cell Line: H1299 cells stably integrated with the dA3-1 reporter construct.

-

Procedure:

-

Plate 1.25 x 10^5 H1299 dA3-1 cells in 6-well plates 24 hours before transfection.

-

Transfect cells with 1.25 µg of the I-SceI expression vector.

-

Follow steps 3-5 as described for the U2OS DR-GFP assay. GFP expression in this system signifies a successful NHEJ event.[2]

-

Immunofluorescence Staining for DNA Damage Foci (γH2AX, RPA, RAD51)

This method is used to visualize the cellular response to DNA damage and the recruitment of repair proteins.

-

Procedure:

-

Seed cells (e.g., A549 or 1BR3-hTERT) on coverslips.

-

30 minutes prior to irradiation, add the MRE11 inhibitor (e.g., 100 µM this compound) or DMSO.

-

Expose cells to ionizing radiation (e.g., 3 Gy). For G2 phase-specific analysis, 4 µM aphidicolin can be added post-irradiation.[2]

-

At desired time points post-irradiation (e.g., 1, 2, 8 hours), fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against γH2AX, RPA, or RAD51.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.

-

Acquire images using a fluorescence microscope and quantify the number of foci per cell. A decrease in RAD51 foci formation upon this compound treatment indicates impaired HR.[2]

-

Caption: Experimental workflow for immunofluorescence analysis of DNA repair foci.

Conclusion

This compound serves as an invaluable chemical tool for probing the intricacies of DNA double-strand break repair. Its selective inhibition of the MRE11 exonuclease activity has been instrumental in delineating the sequential and distinct roles of the MRE11 nuclease functions in directing repair pathway choice. For researchers in both academic and industrial settings, this compound provides a means to modulate the DNA damage response, offering potential avenues for the development of novel therapeutic strategies that exploit the DNA repair vulnerabilities of cancer cells. A thorough understanding of its mechanism of action, as outlined in this guide, is paramount for its effective application in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Double‐strand DNA break repair: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

PFM39 and the Non-Homologous End Joining Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFM39 is a small molecule inhibitor that has garnered attention in the field of DNA damage response (DDR). Initially investigated for its potential role in modulating DNA repair pathways, this compound has been characterized as a potent and selective inhibitor of the MRE11 exonuclease activity. The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs) and plays a pivotal role in initiating the homologous recombination (HR) repair pathway. By inhibiting a key nuclease function of this complex, this compound indirectly influences the cellular decision-making process for DSB repair, including the Non-Homologous End Joining (NHEJ) pathway. This document provides an in-depth technical guide on the effects of this compound on NHEJ, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Mechanism of this compound Action

This compound is a mirin analog that selectively inhibits the exonuclease activity of MRE11, a component of the MRN complex.[1] It achieves this by blocking the phosphate rotation required for dsDNA exonuclease activity.[1] It is crucial to note that this compound does not significantly affect the endonuclease activity of MRE11.[2][3] This specificity is key to its biological effects.

The initiation of DNA end resection is a critical step that commits a DSB to the HR pathway and prevents repair by NHEJ. MRE11's endonuclease activity is responsible for the initial nicking of the DNA, while its 3'-5' exonuclease activity, in conjunction with other nucleases like EXO1/BLM, is responsible for the subsequent extension of the resected single-stranded DNA tails.[2] By inhibiting the exonuclease function of MRE11, this compound effectively stalls the progression of HR. However, this inhibition alone does not lead to a significant increase in NHEJ activity.[2][3] Instead, it primarily results in the impairment of HR-mediated repair.[1][2] A notable shift towards NHEJ is observed when both MRE11 exonuclease activity and the 5'-3' resection activity of EXO1/BLM are compromised.[2]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on MRE11 nuclease activity and its impact on DNA repair pathways.

| Parameter | Value | Assay System | Reference |

| MRE11 Exonuclease Inhibition | 10 nM | In vitro with human MRN | [3][4] |

| MRE11 Exonuclease Inhibition | 0.5 mM | In vitro with human MRN | [4] |

| MRE11 Endonuclease Inhibition | ~25% | In vitro with human MRN | [5] |

| Homologous Recombination | Inhibited (50 µM) | Cell-based reporter assay | [1][2] |

| Non-Homologous End Joining | No significant increase (50 µM) | Cell-based reporter assay | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effect on the NHEJ pathway are provided below.

In Vitro MRE11 Nuclease Activity Assay

This assay directly measures the enzymatic activity of the MRE11 component of the MRN complex on a DNA substrate.

-

Substrate Preparation: A double-stranded DNA (dsDNA) substrate, typically around 100-200 base pairs, is synthesized. One strand is radiolabeled at the 5' end (e.g., with 32P).[2][3]

-

Reaction Mixture: Purified human MRN complex (e.g., 5 nM) is incubated with the radiolabeled DNA substrate (e.g., 100 nM) in a suitable reaction buffer.[2]

-

Inhibitor Addition: this compound or a vehicle control (DMSO) is added to the reaction mixture at the desired concentration (e.g., 10 nM to 500 µM).[3][4]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).[2][3]

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The gel is then exposed to a phosphor screen, and the amount of substrate degradation (indicative of exonuclease activity) is quantified.[2] For endonuclease activity, a circular single-stranded DNA (ssDNA) substrate (e.g., φX174) can be used, and the conversion to a linear form is measured.[2]

Cell-Based DNA Repair Pathway Reporter Assays (HR and NHEJ)

These assays utilize engineered cell lines to quantify the efficiency of specific DNA repair pathways.

-

Cell Lines: U2OS cells with an integrated DR-GFP reporter cassette are used for measuring HR, and H1299 cells with a dA3-1 reporter are used for NHEJ.[2]

-

DSB Induction: A double-strand break is introduced into the reporter cassette by transfecting the cells with a plasmid expressing the I-SceI endonuclease.[2]

-

Inhibitor Treatment: Following I-SceI transfection (e.g., 8 hours post-transfection), the cells are treated with this compound (e.g., 50 µM) or a vehicle control.[2]

-

Incubation: Cells are incubated for a period sufficient for DNA repair to occur (e.g., 40 hours).[2]

-

Analysis: The percentage of GFP-positive cells, which indicates successful repair by the respective pathway, is quantified by flow cytometry. The results are typically normalized to the vehicle-treated control.[2]

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.

-

Cell Culture and Treatment: Cells (e.g., A549) are cultured on coverslips and treated with a DNA damaging agent, such as ionizing radiation (IR), to induce DSBs. This compound or other inhibitors are added before or after IR as per the experimental design.[2]

-

Immunostaining: At specific time points post-irradiation, cells are fixed, permeabilized, and incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DSBs. This is followed by incubation with a fluorescently labeled secondary antibody.[2]

-

Microscopy and Quantification: The coverslips are mounted with a DAPI-containing medium to stain the nuclei. Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is counted using image analysis software.[2]

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows related to this compound's effect on DNA repair.

Caption: Mechanism of this compound action on DNA repair pathway choice.

Caption: Workflow for the cell-based NHEJ reporter assay.

Conclusion

This compound is a valuable chemical probe for dissecting the intricate mechanisms of DNA double-strand break repair. Its selective inhibition of MRE11 exonuclease activity provides a means to study the consequences of impaired homologous recombination and the factors that influence the choice between HR and NHEJ. While this compound alone does not robustly promote NHEJ, its use in combination with other inhibitors, such as those targeting EXO1/BLM, can reveal the plasticity of DNA repair pathway choice. The data and protocols summarized herein offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of modulating the DNA damage response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-dependent protein kinase promotes DNA end processing by MRN and CtIP - PMC [pmc.ncbi.nlm.nih.gov]

PFM39: A Technical Guide to a Selective MRE11 Exonuclease Inhibitor

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: PFM39 is a potent and selective small molecule inhibitor of the MRE11 exonuclease, a key enzyme in the DNA double-strand break (DSB) repair pathway.[1][2][3] As a derivative of mirin, this compound was developed through targeted chemical synthesis to dissect the distinct nuclease activities of MRE11.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

The development of this compound stemmed from a focused effort to create specific inhibitors for the different nuclease activities of MRE11, namely its endonuclease and exonuclease functions.[4] Researchers leveraged the chemical structure of mirin, a known MRE11 inhibitor, to generate a library of derivatives with modified moieties.[4][5]

Rationale for Development

The MRE11-RAD50-NBS1 (MRN) complex is a central player in the detection and signaling of DNA double-strand breaks.[4] MRE11 itself possesses both 3'-5' exonuclease and endonuclease activities, which are critical for initiating the repair of these breaks through either homologous recombination (HR) or non-homologous end joining (NHEJ).[4][6] To investigate the specific roles of each nuclease activity in the choice of repair pathway, highly selective inhibitors were required. This compound emerged from a structure-activity relationship (SAR) study of mirin analogs, where modifications to the styryl moiety and the pseudothiohydantoin ring were explored.[4]

Chemical Synthesis

The synthesis of this compound and related compounds involves a two-step chemical method to produce N-alkyl rhodanines and a one-step protocol for mirin-like pseudothiohydantoin derivatives.[5] For the rhodanine derivatives, the process involves the cyclization of properly functionalized moieties with primary amines in the presence of triethanolamine (TEA) in dimethoxyethane (DME), heated by microwave irradiation.[5] The synthesis of pseudothiohydantoin derivatives like this compound involves a similar one-step protocol.[5] The key modification in this compound compared to mirin is the substitution of a hydroxyl group with an amino group on the styryl moiety.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1310744-67-2 | [1][2] |

| Molecular Formula | C10H9N3OS | [2][3] |

| Molecular Weight | 219.262 g/mol | [2] |

| Appearance | Solid | [3] |

Mechanism of Action and Biological Activity

This compound selectively inhibits the exonuclease activity of MRE11 by binding to a specific pocket in the active site, similar to mirin.[2][4] This binding restricts the phosphate rotation necessary for the dsDNA exonuclease function.[1] Importantly, this compound does not inhibit the endonuclease activity of MRE11.[1][4]

Impact on DNA Repair Pathways

The selective inhibition of MRE11's exonuclease activity by this compound has a significant impact on the choice of DNA repair pathway. Specifically, this compound has been shown to inhibit homologous recombination (HR) without causing a significant increase in non-homologous end joining (NHEJ).[1][2] This makes this compound a valuable tool for studying the intricate mechanisms of DNA repair and for potential therapeutic applications where the modulation of specific repair pathways is desired.

Table 2: In Vitro Activity of this compound

| Assay | Target | Effect | Concentration | Reference |

| dsDNA End Resection | MRE11 Exonuclease | Inhibition | IC50 of 50-75 µM (in A549 cells) | [2] |

| G2-phase DSB Repair | - | Impairment | 100 µM (in 1BR3-hTERT fibroblasts) | [1] |

| Homologous Recombination (HR) | - | Inhibition | 50 µM | [1] |

| Non-Homologous End Joining (NHEJ) | - | No significant increase | 50 µM | [1] |

| MRN Exonuclease Activity | MRE11 Exonuclease | Inhibition | 0.5 mM | [5][6] |

| MRE11 Endonuclease Activity | MRE11 Endonuclease | No inhibition | - | [1][4] |

Experimental Protocols

MRE11 Exonuclease Inhibition Assay

This protocol is adapted from studies investigating the nuclease activity of the MRN complex.[4][5]

-

Reaction Setup: Prepare the exonuclease reaction buffer (25 mM MOPS pH 7.0, 60 mM KCl, 0.2% Tween-20, 2 mM DTT, 2 mM ATP, 5 mM MnCl2).[4]

-

Enzyme and Substrate: Add purified MRE11-RAD50-NBS1 (MRN) complex (e.g., 5 nM) and a 5'-radiolabeled dsDNA substrate (e.g., 100 nM) to the reaction buffer.[4][6]

-

Inhibitor Addition: Add this compound to the desired final concentration (e.g., 0.5 mM). A DMSO control should be run in parallel.[5][6]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[4][6]

-

Reaction Quenching: Stop the reaction by adding a stop solution (e.g., 3% SDS, 50 mM EDTA) and proteinase K.[6]

-

Analysis: Analyze the reaction products by gel electrophoresis (e.g., 8% acrylamide/urea gel) followed by autoradiography to visualize the degradation of the DNA substrate.[6]

Cellular Assay for DNA Repair Pathway Analysis

This protocol is based on methods used to assess the impact of inhibitors on DNA repair in cell lines.[4]

-

Cell Culture: Culture a suitable cell line (e.g., A549 or U2OS DR-GFP for HR analysis) under standard conditions.[4]

-

Inhibitor Treatment: Treat the cells with this compound at the desired concentration (e.g., 50-100 µM) for a specified time (e.g., 30 minutes) before inducing DNA damage.[4]

-

DNA Damage Induction: Induce DNA double-strand breaks using ionizing radiation (e.g., 3 Gy).[4]

-

Analysis of Repair Foci: After a specific time post-irradiation (e.g., 2 hours), fix and permeabilize the cells.[7] Perform immunofluorescence staining for DNA repair markers such as γH2AX and RAD51 to quantify the formation of repair foci.[4]

-

Flow Cytometry for HR/NHEJ Assays: For cell lines with integrated reporter constructs (e.g., DR-GFP for HR), analyze the frequency of repair by flow cytometry.[4]

Visualizations

DNA Double-Strand Break Repair Pathway Choice

The following diagram illustrates the central role of the MRN complex in directing the choice between Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) for repairing DNA double-strand breaks, and the inhibitory effect of this compound on the exonuclease activity of MRE11.

Caption: Role of MRE11 in DNA DSB repair and inhibition by this compound.

Experimental Workflow for this compound Evaluation

This diagram outlines the general workflow for characterizing the activity of this compound, from in vitro nuclease assays to cellular-level analysis of DNA repair.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. apexbt.com [apexbt.com]

- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for analysis of G2/M DNA synthesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]

PFM39: A Selective MRE11 Exonuclease Inhibitor as a Mirin Analog for Advanced DNA Repair Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. MRE11, the nuclease subunit of this complex, possesses both 3'-5' exonuclease and single-strand specific endonuclease activities, which are pivotal in the initiation of DNA end resection, a key step determining the choice between two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). Understanding the distinct roles of these nuclease activities is crucial for developing targeted cancer therapies. Mirin, a widely used MRE11 inhibitor, has been instrumental in these studies; however, it lacks specificity, inhibiting both nuclease functions. PFM39, a mirin analog, has emerged as a potent and selective inhibitor of MRE11's exonuclease activity, providing a refined tool to dissect the intricacies of DNA repair pathways. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in DNA repair studies, complete with experimental protocols and data.

This compound: Mechanism of Action and Specificity

This compound was identified through a structure-based design approach aimed at developing specific inhibitors for the distinct nuclease activities of MRE11.[1] Unlike its parent compound, mirin, this compound selectively inhibits the exonuclease activity of MRE11 while having no significant effect on its endonuclease activity.[2][3]

The mechanism of action for this compound, similar to mirin, involves binding to a pocket in the MRE11 active site.[3] This binding restricts the phosphate rotation required for the 3'-5' exonuclease activity on double-stranded DNA (dsDNA).[2] This selective inhibition allows for the precise investigation of the role of MRE11's exonuclease function in DNA repair, independent of its endonuclease activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity.

| Inhibitor | Target | In Vitro IC50 (Exonuclease Activity) | Reference |

| This compound | MRE11 | <100 µM | [4] |

| Mirin | MRE11 | ~200 µM | [4] |

| Inhibitor | Cell Line | In Vivo IC50 (dsDNA End Resection) | Reference |

| This compound | A549 | 50-75 µM | [4][5] |

| Mirin | A549 | 200-300 µM | [4] |

Impact on DNA Repair Pathways

Studies utilizing this compound have been pivotal in elucidating the differential roles of MRE11's nuclease activities in the choice between HR and NHEJ. Inhibition of MRE11's exonuclease activity by this compound has been shown to impair homologous recombination.[2][5] In G2-phase cells exposed to ionizing radiation, treatment with this compound leads to a defect in DSB repair, highlighting the importance of the exonuclease activity in this phase of the cell cycle.[2][3] Specifically, this compound treatment reduces the formation of RAD51 foci, a key marker for HR, without significantly increasing NHEJ.[2]

This contrasts with the effect of inhibiting MRE11's endonuclease activity, which has been shown to promote the use of NHEJ at the expense of HR.[1] These findings support a model where MRE11's endonuclease activity initiates resection, thereby licensing the DSB for HR, while the subsequent 3'-5' exonuclease activity, along with other nucleases, commits the break to the HR pathway.

Experimental Protocols

MRE11 Nuclease Activity Assays

1. MRE11 Exonuclease Activity Assay

This assay measures the 3'-5' exonuclease activity of the MRN complex on a radiolabeled dsDNA substrate.

-

Substrate: A 5'-[32P]-labeled double-stranded oligonucleotide.

-

Reaction Buffer: 25 mM MOPS (pH 7.0), 60 mM KCl, 0.2% Tween-20, 2 mM DTT, 2 mM ATP, 5 mM MnCl2.

-

Procedure:

-

Incubate 10 nM of purified human MRN complex with 100 nM of the radiolabeled dsDNA substrate in the reaction buffer.

-

Add this compound or DMSO (vehicle control) at the desired concentration.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of formamide loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the products on a denaturing polyacrylamide gel.

-

Visualize the results by autoradiography. The degradation of the labeled substrate indicates exonuclease activity.

-

2. MRE11 Endonuclease Activity Assay

This assay assesses the endonuclease activity of MRE11 on a circular single-stranded DNA (ssDNA) substrate.

-

Substrate: φX174 circular ssDNA.

-

Reaction Buffer: 30 mM Tris-HCl (pH 7.5), 1 mM DTT, 25 mM KCl, 200 ng/µl acetylated BSA, 5 mM MnCl2.

-

Procedure:

-

Incubate 100 ng of φX174 circular ssDNA with purified human MRE11 or the MRN complex in the reaction buffer.

-

Add this compound, a known endonuclease inhibitor (e.g., PFM01/PFM03), or DMSO at the desired concentration.

-

Incubate the reaction at 37°C for a time determined to result in ~70% degradation of the circular DNA in the control sample.

-

Stop the reaction by adding stop solution (3% SDS, 50 mM EDTA) and Proteinase K, followed by incubation at 37°C for 10 minutes.

-

Separate the reaction products on a 0.8% agarose gel.

-

Stain the gel with ethidium bromide and visualize. The conversion of circular ssDNA to linear or fragmented forms indicates endonuclease activity.

-

Cellular Assays for DNA Damage Response

1. γH2AX Foci Analysis for DSB Repair

This immunofluorescence-based assay quantifies the formation and resolution of γH2AX foci, a surrogate marker for DSBs.

-

Cell Line: Human fibroblasts (e.g., 1BR3-hTERT) or other relevant cell lines.

-

Procedure:

-

Seed cells on coverslips and treat with this compound (e.g., 100 µM) or DMSO for 1 hour prior to irradiation.

-

Expose cells to ionizing radiation (e.g., 2-3 Gy).

-

Fix cells at various time points post-irradiation (e.g., 30 min, 2h, 8h) with 4% paraformaldehyde.

-

Permeabilize cells with 0.5% Triton X-100 in PBS.

-

Block with 5% BSA in PBS.

-

Incubate with a primary antibody against γH2AX.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount coverslips with DAPI-containing mounting medium.

-

Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell nucleus. An increase in persistent foci at later time points in this compound-treated cells indicates a DSB repair defect.

-

2. Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays

These assays utilize cell lines with integrated reporter constructs to quantify the frequency of HR and NHEJ.

-

HR Reporter: U2OS cell line with the DR-GFP reporter system.

-

NHEJ Reporter: H1299 cell line with the dA3-1 reporter system.

-

Procedure:

-

Transfect the reporter cell line with an I-SceI expression vector to induce a site-specific DSB within the reporter cassette.

-

Co-transfect with siRNA targeting specific DNA repair factors as controls, if necessary.

-

Treat cells with this compound (e.g., 50 µM) or DMSO.

-

After 48-72 hours, harvest the cells and analyze the percentage of GFP-positive (for HR) or RFP-positive (for NHEJ) cells by flow cytometry. A decrease in the percentage of GFP-positive cells upon this compound treatment indicates inhibition of HR.

-

Conclusion

This compound stands out as a crucial tool for dissecting the molecular mechanisms of DNA double-strand break repair. Its high selectivity for the exonuclease activity of MRE11, in contrast to the broader inhibition profile of mirin, allows for a more precise interrogation of the DNA repair pathway choice. The experimental protocols and data presented in this guide provide a solid foundation for researchers to employ this compound in their studies to further unravel the complexities of genome maintenance and to explore novel therapeutic strategies targeting DNA repair pathways in cancer and other diseases. The continued use of such specific chemical probes will undoubtedly accelerate our understanding of these fundamental cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA double-strand break repair pathway choice is directed by distinct MRE11 nuclease activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP Hydrolysis by RAD50 Protein Switches MRE11 Enzyme from Endonuclease to Exonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

Investigating the Cellular Targets of PFM39: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFM39 is a cell-permeable small molecule and a potent and selective inhibitor of the MRE11 exonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] The MRN complex is a primary sensor of DNA double-strand breaks (DSBs) and plays a critical role in initiating DNA damage response and repair pathways. This compound, an analog of mirin, exerts its inhibitory effect by binding to a pocket in MRE11 and preventing the phosphate rotation of the dsDNA backbone necessary for exonuclease activity.[2][3] Notably, this compound does not inhibit the endonuclease activity of MRE11.[1][2][3] This specific mode of action makes this compound a valuable tool for dissecting the distinct roles of MRE11's nuclease activities in DNA repair and for investigating the consequences of selectively inhibiting the exonuclease function in cellular processes.

This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data associated with the use of this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

| Parameter | Target | Value | Conditions |

| Inhibition | MRE11 Exonuclease Activity | Potent | In vitro nuclease assays with purified human MRN complex.[3] |

| No Inhibition | MRE11 Endonuclease Activity | No significant inhibition | In vitro nuclease assays with purified human MRE11.[3] |

Table 2: Cellular Activity of this compound

| Cellular Process | Cell Line(s) | This compound Concentration | Effect |

| G2-phase DSB Repair | 1BR3-hTERT human fibroblasts | 100 µM | Impairment of repair following ionizing radiation.[2] |

| Homologous Recombination (HR) | Not specified | 50 µM | Inhibition of HR.[2] |

| Non-Homologous End Joining (NHEJ) | Not specified | 50 µM | No significant increase in NHEJ.[2] |

| RAD51 Foci Formation | A549 cells | 100 µM | Dramatic impairment of IR-induced foci formation. |

| RPA Foci Formation | A549 cells | 100 µM | Reduction in chromatin-bound RPA post-IR. |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the cellular targets of this compound are provided below.

MRE11 In Vitro Exonuclease Assay

This assay measures the ability of this compound to inhibit the exonuclease activity of the MRE11 complex on a DNA substrate.

Materials:

-

Purified human MRN complex

-

Radiolabeled double-stranded DNA (dsDNA) substrate

-

This compound

-

DMSO (vehicle control)

-

Exonuclease reaction buffer (25 mM MOPS pH 7.0, 60 mM KCl, 2 mM DTT, 5 mM MnCl₂)

-

Stop buffer (20 mM Tris-HCl pH 7.5, 2 mg/mL Proteinase K, 0.3% SDS, 50 mM EDTA)

Procedure:

-

Prepare the exonuclease reaction mix by combining the reaction buffer, purified MRN complex (e.g., 5 nM), and the radiolabeled dsDNA substrate (e.g., 100 nM).

-

Add this compound to the desired final concentration (e.g., 100 µM). For the control, add an equivalent volume of DMSO.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop buffer and incubate at 37°C for 15 minutes to deproteinize the samples.

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis to separate the intact substrate from the degraded products.

-

Visualize the radiolabeled DNA using autoradiography and quantify the extent of exonuclease activity inhibition.

Immunofluorescence for DNA Damage Response Foci (γH2AX, RAD51, RPA)

This method is used to visualize and quantify the formation of nuclear foci of key DNA damage response proteins, which are markers for DNA breaks and the activation of specific repair pathways.

Materials:

-

Cells cultured on coverslips

-

Ionizing radiation source (e.g., X-ray irradiator)

-

This compound

-

DMSO

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.3% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-RPA)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Pre-treat the cells with this compound (e.g., 100 µM) or DMSO for 30 minutes before inducing DNA damage.

-

Expose the cells to ionizing radiation (e.g., 2-10 Gy).

-

Incubate the cells for the desired time post-irradiation (e.g., 1-8 hours) to allow for foci formation.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.3% Triton X-100 for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope and quantify the number and intensity of foci per nucleus using image analysis software.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the investigation of this compound's cellular targets.

Caption: this compound inhibits the MRE11 exonuclease, a key step in DNA end resection required for homologous recombination.

Caption: Workflow for investigating this compound's effect on MRE11 activity and cellular DNA repair pathways.

References

The Impact of PFM39 on Genome Stability: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of PFM39, a selective inhibitor of the MRE11 exonuclease, and its profound impact on genome stability. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, offering a comprehensive overview of its effects on DNA repair pathways and cell cycle control. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of signaling cascades, this guide serves as a critical resource for advancing cancer research and therapeutic strategies that exploit vulnerabilities in DNA damage response pathways.

Executive Summary

Genome integrity is paramount for cellular health, and its compromise is a hallmark of cancer. The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor and processor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. This compound, a potent and selective small molecule inhibitor, specifically targets the 3' to 5' exonuclease activity of MRE11, a key enzymatic function required for the initiation of homologous recombination (HR), a major high-fidelity DSB repair pathway. By inhibiting MRE11's exonuclease function, this compound effectively disrupts the repair of DSBs, leading to the accumulation of genomic instability and creating a synthetic lethal environment in cells with pre-existing DNA repair deficiencies. This guide elucidates the molecular consequences of this compound activity, providing a foundation for its exploration as a targeted anti-cancer agent.

Mechanism of Action of this compound

This compound is an analogue of mirin and acts as a selective inhibitor of the MRE11 exonuclease activity.[1] It binds to the active site of MRE11, preventing the rotation of the phosphate backbone of dsDNA, which is essential for its exonuclease function.[1][2] Crucially, this compound does not significantly inhibit the endonuclease activity of MRE11, which is responsible for initiating DNA end resection.[1][2] This specificity allows for the precise dissection of the roles of MRE11's distinct nuclease activities in DNA repair.

The primary consequence of MRE11 exonuclease inhibition by this compound is the impairment of DNA end resection, a critical step in the initiation of homologous recombination (HR). This process involves the generation of 3' single-stranded DNA (ssDNA) overhangs at the site of a DSB, which are then coated by Replication Protein A (RPA) and subsequently RAD51 to facilitate strand invasion and repair using a homologous template. By blocking the exonuclease activity, this compound prevents the formation of these ssDNA tails, thereby inhibiting HR-mediated repair.[2]

Quantitative Effects of this compound on DNA Repair and Cell Fate

The inhibitory effects of this compound on various cellular processes have been quantified in numerous studies. These findings are crucial for understanding its potency and for designing effective experimental and therapeutic strategies.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Homologous Recombination (HR) Inhibition | U2OS DR-GFP | 50 µM | Inhibits HR without significantly increasing Non-Homologous End Joining (NHEJ). | [2] |

| dsDNA End Resection Inhibition (IC50) | A549 | 50-75 µM | Inhibition of dsDNA end resection. | |

| G2-Phase DSB Repair | 1BR3-hTERT fibroblasts | 100 µM | Impairs G2-phase double-strand break (DSB) repair following ionizing irradiation (IR). | [1] |

Signaling Pathways Modulated by this compound

The inhibition of MRE11's exonuclease activity by this compound initiates a cascade of signaling events that ultimately determine the cell's fate. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.

Inhibition of Homologous Recombination

Caption: this compound inhibits MRE11 exonuclease activity, blocking homologous recombination.

Impact on Cell Cycle Checkpoint Control

Caption: this compound-induced repair defects lead to G2/M checkpoint arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on genome stability.

γH2AX Foci Formation Assay for DNA Double-Strand Breaks

This assay is used to visualize and quantify DNA double-strand breaks.

Materials:

-

Cells of interest

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI stain

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with the desired concentration of this compound for the specified duration. Induce DNA damage if required (e.g., via ionizing radiation).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope and appropriate image analysis software.

I-SceI-Based Reporter Assay for Homologous Recombination

This assay quantifies the efficiency of homologous recombination by measuring the reconstitution of a functional reporter gene.

Materials:

-

Cells stably expressing the DR-GFP reporter construct

-

I-SceI expression vector

-

Transfection reagent

-

This compound

-

Flow cytometer

Procedure:

-

Seed the DR-GFP reporter cells in multi-well plates.

-

Transfect the cells with the I-SceI expression vector to induce a site-specific DSB in the reporter construct.

-

Immediately after transfection, treat the cells with this compound at the desired concentration.

-

Incubate the cells for 48-72 hours to allow for DNA repair and expression of the GFP reporter.

-

Harvest the cells by trypsinization.

-

Resuspend the cells in PBS.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the frequency of successful HR events.

Conclusion and Future Directions

This compound has emerged as a powerful tool for studying the intricacies of DNA repair and a promising candidate for targeted cancer therapy. Its selective inhibition of MRE11's exonuclease activity provides a unique opportunity to exploit the synthetic lethal relationship between HR deficiency and reliance on other repair pathways in cancer cells. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound.

Future research should focus on:

-

Expanding the panel of cancer cell lines tested to identify biomarkers for this compound sensitivity.

-

Investigating the in vivo efficacy and safety of this compound in preclinical cancer models.

-

Exploring combination therapies where this compound can synergize with other DNA damaging agents or inhibitors of alternative repair pathways.

-

Conducting detailed proteomic and phosphoproteomic analyses to further elucidate the downstream signaling consequences of MRE11 exonuclease inhibition.

By continuing to unravel the complexities of this compound's impact on genome stability, the scientific community can pave the way for novel and more effective cancer treatments.

References

An In-Depth Technical Guide to PFM39: A Selective MRE11 Exonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFM39 is a potent and selective small-molecule inhibitor of the MRE11 exonuclease activity of the MRE11-RAD50-NBS1 (MRN) complex, a critical player in the DNA damage response (DDR). As a derivative of mirin, this compound offers a valuable tool for dissecting the intricate mechanisms of DNA double-strand break (DSB) repair. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It further details experimental protocols for its characterization and outlines its role in modulating DNA repair pathway choice, specifically inhibiting homologous recombination (HR) while leaving non-homologous end joining (NHEJ) largely unaffected.

Chemical Structure and Properties

This compound, with the IUPAC name (5Z)-2-Amino-5-[(4-aminophenyl)methylene]-4(5H)-thiazolone, is an analog of mirin where the hydroxyl group on the styryl moiety is replaced by an amino group.[1][2] This substitution is key to its specific interaction with the MRE11 protein.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (5Z)-2-Amino-5-[(4-aminophenyl)methylene]-4(5H)-thiazolone | [2] |

| Synonyms | SML1839 | [2] |

| Molecular Formula | C10H9N3OS | [3] |

| Molecular Weight | 219.26 g/mol | [3] |

| CAS Number | 1310744-67-2 | [2] |

| Physical Appearance | Solid | [3] |

| Purity | >98% | [2] |

Table 1: Chemical Properties of this compound

Mechanism of Action

This compound is a potent and selective inhibitor of the 3'-5' exonuclease activity of MRE11.[4] It does not inhibit the endonuclease activity of MRE11.[4] The MRN complex plays a pivotal role in the early stages of DSB repair, where MRE11's nuclease activities are crucial for processing DNA ends to generate substrates for downstream repair pathways.

This compound binds to a specific pocket in the MRE11 protein, distinct from the endonuclease active site.[5] This binding event is thought to restrict the rotational freedom of the dsDNA phosphodiester backbone, thereby sterically hindering the exonucleolytic cleavage of the DNA substrate.[4] By selectively inhibiting the exonuclease function, this compound provides a means to study the specific roles of this activity in DNA repair.

The functional consequence of MRE11 exonuclease inhibition by this compound is the impairment of homologous recombination (HR), a high-fidelity DSB repair pathway that relies on extensive DNA end resection.[4] Conversely, this compound does not significantly impact the non-homologous end joining (NHEJ) pathway, an alternative, more error-prone DSB repair mechanism.[4]

Caption: this compound selectively inhibits MRE11 exonuclease activity, impairing HR.

Experimental Protocols

In Vitro MRE11 Exonuclease Assay

This protocol is designed to measure the 3'-5' exonuclease activity of the MRE11 complex in the presence and absence of this compound.

Materials:

-

Purified recombinant MRE11/RAD50/NBS1 (MRN) complex

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

dsDNA substrate with a 3' overhang, 5'-radiolabeled (e.g., with ɣ-³²P-ATP and T4 Polynucleotide Kinase)

-

Nuclease Buffer (25 mM MOPS pH 7.0, 60 mM KCl, 2 mM DTT, 5 mM MnCl₂, 0.2% Tween-20)

-

Stop Solution (20 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS, 1 mg/mL Proteinase K)

-

Denaturing polyacrylamide gel (e.g., 15% acrylamide, 7 M urea)

-

TBE buffer (Tris-borate-EDTA)

-

Phosphorimager screen and scanner

Procedure:

-

Prepare reaction mixtures in nuclease buffer on ice. A typical 20 µL reaction would include:

-

Nuclease Buffer

-

Radiolabeled dsDNA substrate (e.g., 10 nM final concentration)

-

MRN complex (e.g., 5 nM final concentration)

-

This compound at various concentrations (e.g., 0, 10, 50, 100 µM) or DMSO vehicle control.

-

-

Pre-incubate the MRN complex with this compound or DMSO in the reaction buffer for 10 minutes on ice.

-

Initiate the reaction by adding the radiolabeled DNA substrate.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding an equal volume of Stop Solution and incubate at 37°C for 15 minutes to digest the protein.

-

Add an equal volume of 2x formamide loading dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Dry the gel and expose it to a phosphorimager screen.

-

Scan the screen and quantify the amount of uncleaved substrate and cleaved products to determine the percentage of exonuclease activity inhibition.

Cell-Based Homologous Recombination (HR) Assay using DR-GFP Reporter

This assay quantifies HR efficiency in cells treated with this compound using the DR-GFP reporter system.

Materials:

-

U2OS cell line stably expressing the DR-GFP reporter construct (U2OS DR-GFP)

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound (dissolved in DMSO)

-

I-SceI expression plasmid (e.g., pCBASce)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed U2OS DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

The next day, treat the cells with the desired concentrations of this compound or DMSO vehicle for 1-2 hours prior to transfection.

-

Co-transfect the cells with the I-SceI expression plasmid to induce a DSB in the DR-GFP reporter.

-

Continue the incubation with this compound for 48-72 hours post-transfection.

-

After the incubation period, harvest the cells by trypsinization.

-

Wash the cells with PBS and resuspend them in FACS buffer (PBS with 1% FBS).

-

Analyze the percentage of GFP-positive cells using a flow cytometer. A decrease in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates inhibition of HR.

Cell-Based Non-Homologous End Joining (NHEJ) Assay

Various reporter systems can be used to measure NHEJ. One common approach is to use a reporter plasmid that expresses a fluorescent protein only after a successful NHEJ-mediated repair of a restriction enzyme-induced DSB.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various assays. The following table summarizes key quantitative data.

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ for MRE11 Exonuclease Inhibition (in vitro) | Purified human MRN | < 100 µM | [6] |

| IC₅₀ for dsDNA end resection | A549 cells | 50-75 µM | [2] |

| Concentration for HR inhibition | U2OS DR-GFP cells | 50 µM | [4] |

| Concentration for G2-phase DSB repair impairment | 1BR3-hTERT fibroblasts | 100 µM | [4] |

Table 2: Quantitative Biological Activity of this compound

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the experimental workflow for assessing this compound's effect on HR and its position in the DNA damage response pathway.

Caption: Experimental workflow for the DR-GFP homologous recombination assay.

Conclusion

This compound is a valuable chemical probe for studying the specific functions of MRE11 exonuclease activity in DNA repair and other cellular processes. Its ability to selectively inhibit HR without significantly affecting NHEJ allows for the precise dissection of these critical pathways. The information and protocols provided in this guide are intended to facilitate further research into the roles of MRE11 and the development of novel therapeutic strategies targeting the DNA damage response.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Protocol: A Multiplexed Reporter Assay to Study Effects of Chromatin Context on DNA Double-Strand Break Repair [frontiersin.org]

- 3. Protocol: A Multiplexed Reporter Assay to Study Effects of Chromatin Context on DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Genomic Reporter Constructs to Monitor Pathway-Specific Repair of DNA Double-Strand Breaks [frontiersin.org]

Methodological & Application

Application Notes and Protocols for PFM39 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals